molecular formula C18H28N2O B2803523 N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide CAS No. 1303655-71-1

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B2803523
CAS No.: 1303655-71-1
M. Wt: 288.435
InChI Key: CVIOQQALQYDSBD-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring, with a heptan-2-yl group and a carboxamide group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is catalyzed by an acid, such as trifluoroacetic acid, and proceeds through the formation of an imine intermediate, followed by a cyclization step.

    Introduction of the heptan-2-yl group: This step involves the alkylation of the tetrahydroquinoline core with a heptan-2-yl halide, such as heptan-2-yl bromide, in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Formation of the carboxamide group: The final step involves the reaction of the tetrahydroquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base, such as triethylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form tetrahydroquinoline derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptan-2-yl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including its interactions with specific receptors and enzymes.

    Chemical Biology: The compound is utilized in chemical biology to investigate its effects on cellular processes and to develop new chemical probes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(heptan-2-yl)-2-methylquinoline-4-carboxamide: This compound lacks the tetrahydro structure and may have different biological activities and properties.

    N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide: This compound has an isoquinoline core instead of a quinoline core, which may affect its interactions with molecular targets.

    N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-heptan-2-yl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-6-9-13(2)20-18(21)16-12-14(3)19-17-11-8-7-10-15(16)17/h7-8,10-11,13-14,16,19H,4-6,9,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIOQQALQYDSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1CC(NC2=CC=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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